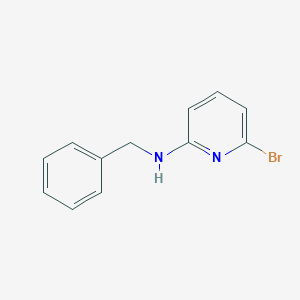

N-Benzyl-6-bromopyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLITVACKPQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457687 | |

| Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427900-17-2 | |

| Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Benzyl-6-bromopyridin-2-amine from 2-amino-6-bromopyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-6-bromopyridin-2-amine, a valuable substituted pyridine intermediate in drug discovery and development. The core of this guide focuses on the reductive amination of 2-amino-6-bromopyridine with benzaldehyde, a modern and highly efficient method for forming the target secondary amine. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and detail the necessary purification and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable synthetic route to this important building block.

Introduction and Strategic Importance

N-substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The target molecule, this compound, serves as a critical intermediate, combining a versatile benzyl protective group with a bromine atom that is primed for further functionalization through cross-coupling reactions. Its precursor, 2-amino-6-bromopyridine, is a readily available starting material.[1][2][3]

The direct alkylation of 2-amino-6-bromopyridine with a benzyl halide is often plagued by issues of overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification and reduces yield.[4] Reductive amination, however, offers a highly controlled and selective alternative to forge the crucial C-N bond, circumventing these challenges.[4][5]

The Core Chemistry: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis. The process involves two key transformations occurring in a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the immediate reduction of this imine to the target amine.[5][6]

The Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism:

-

Hemiaminal Formation: The nucleophilic primary amine of 2-amino-6-bromopyridine attacks the electrophilic carbonyl carbon of benzaldehyde. This initial addition results in a transient, neutral intermediate known as a hemiaminal or carbinolamine.

-

Dehydration to Imine: The hemiaminal eliminates a molecule of water to form a C=N double bond, yielding an imine (also known as a Schiff base). This dehydration step is often the rate-limiting step and can be accelerated under weakly acidic conditions.[4][7]

-

In Situ Reduction: A selective reducing agent, present in the reaction mixture from the start, reduces the imine as it is formed. The hydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final N-benzylated secondary amine.

Sources

- 1. 2-アミノ-6-ブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 3. 2-Amino-6-bromopyridine (19798-81-3) at Nordmann - nordmann.global [nordmann.global]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of N-Benzyl-6-bromopyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-6-bromopyridin-2-amine, a key intermediate in medicinal chemistry and materials science. The document delves into the mechanistic intricacies of the palladium-catalyzed Buchwald-Hartwig amination, the cornerstone of this synthetic route. A detailed, field-proven experimental protocol is presented, accompanied by a discussion on the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this important transformation.

Introduction: The Significance of N-Aryl Aminopyridines

N-aryl and N-alkyl aminopyridines are privileged structural motifs found in a vast array of biologically active molecules and functional materials. The C-N bond is a critical linkage in many pharmaceuticals, and the development of efficient methods for its construction has been a major focus of synthetic organic chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C(sp²)-N bonds, offering significant advantages over classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[1][2] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecular architectures.

The Heart of the Matter: The Buchwald-Hartwig Amination Mechanism

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 6-bromopyridin-2-amine and benzylamine. This transformation, a variant of the Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle.[3][4]

The catalytic cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 6-bromopyridin-2-amine, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and stabilize the resulting palladium complex.[3]

-

Amine Coordination and Deprotonation: Benzylamine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex. The base plays a critical role in this step, and its strength and nature can significantly influence the reaction rate and outcome.[5][6][7]

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed based on established procedures for the Buchwald-Hartwig amination of bromopyridines and provides a reliable method for the synthesis of this compound.[6]

Materials and Reagents

| Reagent/Material | Formula | M.W. | Purity | Supplier |

| 6-Bromopyridin-2-amine | C₅H₅BrN₂ | 173.01 | 98% | Sigma-Aldrich |

| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | - | Sigma-Aldrich |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 556.81 | 98% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | ≥97% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS reagent | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Reaction Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Solvent and Reagent Addition: To the flask, add anhydrous toluene (10 mL per 1 mmol of 6-bromopyridin-2-amine). Stir the mixture for 10 minutes at room temperature. Then, add 6-bromopyridin-2-amine (1.0 eq.) and benzylamine (1.2 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The excess benzylamine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) during the work-up, though this may require subsequent neutralization if the product is acid-sensitive.[8]

-

Characterization: The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 263.13 g/mol .[5]

Causality and Experimental Choices

The selection of each component in this protocol is critical for the success of the reaction.

-

Palladium Precatalyst (Pd₂(dba)₃): This is a common and effective Pd(0) source for Buchwald-Hartwig aminations.[4]

-

Ligand (XPhos): XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective in promoting the amination of aryl bromides, particularly with challenging substrates. Its steric bulk facilitates the reductive elimination step and prevents catalyst deactivation.[9]

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a standard choice for this purpose.[5][7]

-

Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent side reactions and ensure good solubility of the reactants and catalyst complex.[6]

Conclusion

This technical guide provides a robust and well-rationalized protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of N-substituted aminopyridines, facilitating advancements in drug discovery and materials science.

References

-

[Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2020). ACS Omega.]([Link] selective)

Sources

- 1. 19798-81-3|6-Bromopyridin-2-amine| Ambeed [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chemscene.com [chemscene.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Preparation and Purification of N-Benzyl-6-bromopyridin-2-amine

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of N-Benzyl-6-bromopyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The document delineates a robust synthetic strategy centered on the selective nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with benzylamine. It offers a detailed, step-by-step experimental protocol, emphasizing the critical parameters that govern reaction selectivity and yield. Furthermore, this guide presents a comprehensive approach to the purification of the target compound, employing both column chromatography and recrystallization techniques to achieve high purity. The underlying chemical principles, mechanistic insights, and practical considerations are thoroughly discussed to equip researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of Substituted Pyridines

2,6-Disubstituted pyridines are privileged structural motifs integral to the design of a wide array of functional molecules, from active pharmaceutical ingredients to advanced organometallic catalysts[1][2]. The precise and selective introduction of substituents onto the pyridine core is a pivotal challenge in synthetic organic chemistry. This compound serves as a versatile building block, featuring a reactive bromine atom that can be further functionalized through various cross-coupling reactions, and a benzylamino group that can influence the molecule's biological activity and physical properties.

The synthesis of unsymmetrically substituted pyridines, such as the target compound, presents a unique challenge: controlling the regioselectivity of the substitution reaction on a di-substituted precursor like 2,6-dibromopyridine[1][2]. This guide focuses on a practical and efficient methodology to achieve this selectivity.

Synthetic Strategy and Mechanistic Rationale

The preparation of this compound is most effectively achieved through a selective mono-amination of 2,6-dibromopyridine with benzylamine. This transformation can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the 2- and 6-positions[3][4]. The presence of two electron-withdrawing bromine atoms further enhances this electrophilicity[5].

The key to a successful synthesis lies in achieving mono-substitution over di-substitution. This can be controlled by carefully managing the reaction stoichiometry, temperature, and, in some cases, by employing a catalyst to enhance selectivity. A copper-catalyzed approach has been shown to be particularly effective for the selective C-N bond formation between 2,6-dibromopyridine and various amines[1][2].

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The benzylamine, acting as a nucleophile, attacks one of the carbon atoms bearing a bromine atom on the 2,6-dibromopyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining bromine atom[3][4]. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the desired this compound.

In a copper-catalyzed system, the mechanism is thought to involve the formation of a copper-amine complex, which then undergoes oxidative addition to the C-Br bond, followed by reductive elimination to form the C-N bond. The use of a suitable ligand is often crucial for the efficiency and selectivity of the catalytic cycle[2].

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dibromopyridine | 236.88 | 5.00 g | 21.1 |

| Benzylamine | 107.15 | 2.48 mL (2.41 g) | 22.5 |

| Copper(I) Iodide (CuI) | 190.45 | 0.20 g | 1.05 |

| N,N'-Dimethylethylenediamine | 88.15 | 0.23 mL (0.19 g) | 2.11 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.83 g | 42.2 |

| Toluene | - | 100 mL | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,6-dibromopyridine (5.00 g, 21.1 mmol), copper(I) iodide (0.20 g, 1.05 mmol), and potassium carbonate (5.83 g, 42.2 mmol).

-

Solvent and Reagent Addition: Add toluene (100 mL) to the flask. Stir the mixture and add N,N'-dimethylethylenediamine (0.23 mL, 2.11 mmol) followed by benzylamine (2.48 mL, 22.5 mmol) using a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the inorganic salts and catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is typically a brownish oil or solid and requires purification to remove unreacted starting materials, the di-substituted byproduct, and other impurities.

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying the crude product.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis of the crude mixture.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed sample onto the top of the packed column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Purification by Recrystallization

If the purified product from column chromatography is a solid, it can be further purified by recrystallization.

-

Solvent System: A mixture of ethanol and water, or hexane and ethyl acetate can be suitable. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

-

Procedure:

-

Dissolve the solid product in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (263.13 g/mol for C₁₂H₁₁BrN₂)[6].

-

Melting Point: To assess purity.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The synthesis of this compound from 2,6-dibromopyridine and benzylamine is a reproducible and scalable process when reaction parameters are carefully controlled. The selective mono-amination is key to achieving a good yield of the desired product. The purification strategy outlined, combining column chromatography and recrystallization, is effective in obtaining the target compound with high purity. This guide provides a solid foundation for researchers working with this important class of molecules, enabling the reliable production of this compound for further synthetic applications.

References

-

Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493–6500. [Link]

-

ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-bromopyridine. Retrieved January 10, 2026, from [Link]

Sources

Spectroscopic Characterization of N-Benzyl-6-bromopyridin-2-amine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

N-Benzyl-6-bromopyridin-2-amine is a disubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any compound destined for high-stakes applications like drug development, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite. Spectroscopic analysis provides the empirical bedrock for this confirmation. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Finally, mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This guide is structured to provide not just the data, but the scientific reasoning behind its interpretation, coupled with robust, field-proven protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is predicted to be complex, with distinct regions for the aromatic protons of the pyridine and benzyl groups, the methylene protons, and the amine proton.

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar structures, including 2-amino-6-bromopyridine and various N-benzylanilines.[1][2][3][4] The pyridine ring protons are influenced by the electronegativity of the nitrogen and the bromine atom. The benzyl group protons will show characteristic shifts for a monosubstituted benzene ring. The methylene protons adjacent to the nitrogen will be deshielded, and the amine proton's shift can be variable.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Phenyl-H |

| ~ 7.20 | t | 1H | Pyridyl-H (H4) |

| ~ 6.65 | d | 1H | Pyridyl-H (H3) |

| ~ 6.40 | d | 1H | Pyridyl-H (H5) |

| ~ 5.50 | br s | 1H | N-H |

| ~ 4.60 | d | 2H | CH₂ |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Rationale for Predictions: The predictions are based on established chemical shift ranges for substituted pyridines and benzenes.[1][5][6] The carbon attached to the bromine (C6) and the carbon attached to the amino group (C2) are expected to be significantly influenced.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C2 (C-NH) |

| ~ 142.0 | C6 (C-Br) |

| ~ 139.5 | Phenyl C (quaternary) |

| ~ 138.0 | C4 |

| ~ 128.8 | Phenyl CH |

| ~ 127.5 | Phenyl CH |

| ~ 127.0 | Phenyl CH |

| ~ 115.0 | C5 |

| ~ 108.0 | C3 |

| ~ 48.0 | CH₂ |

C. Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons to be observed.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies.

A. Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic bands for the N-H bond of the secondary amine, C-N bonds, aromatic C-H and C=C bonds, and the C-Br bond.

Rationale for Predictions: The predicted frequencies are based on well-established correlation tables for IR spectroscopy and data from similar aromatic amines.[7] As a secondary amine, a single N-H stretching band is expected.[7]

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Medium | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (CH₂) |

| ~ 1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| Below 700 | Medium-Strong | C-Br stretch |

B. Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. The molecular formula for this compound is C₁₂H₁₁BrN₂ with a molecular weight of approximately 263.13 g/mol .[8]

A. Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.

Rationale for Predictions: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The fragmentation is predicted to occur at the weakest bonds, primarily the benzylic C-N bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 263/265 | [M]⁺ (Molecular ion) |

| 184/186 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

B. Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

EI-MS is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis:

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data, rooted in established spectroscopic principles and comparison with analogous compounds, serves as a reliable guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in fields that utilize this important chemical entity.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. Retrieved from [Link]

-

University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to N-Benzyl-6-bromopyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-6-bromopyridin-2-amine is a substituted aminopyridine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core, a secondary amine, a benzyl group, and a bromine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrN₂ | ChemScene[1] |

| Molecular Weight | 263.13 g/mol | ChemScene[1] |

| CAS Number | 427900-17-2 | ChemScene[1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Computational Data (Predicted)

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene[1] |

| LogP | 3.4562 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a dedicated full spectral analysis for this compound is not published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as the methylene protons of the benzyl group and the amine proton.

-

Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm).

-

Aromatic Protons (Benzene Ring): Signals corresponding to the five protons of the benzyl group will appear in the aromatic region (typically δ 7.2-7.5 ppm).

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is expected for the benzylic protons, likely in the range of δ 4.0-5.0 ppm.

-

Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Signals for the five distinct carbons of the pyridine ring and the six carbons of the benzene ring will be observed in the aromatic region (typically δ 100-160 ppm). The carbon bearing the bromine atom (C-6) will be significantly influenced.

-

Methylene Carbon (-CH₂-): A signal for the benzylic carbon is expected in the aliphatic region, likely around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A single, relatively sharp band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine.[2]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ will correspond to the methylene C-H stretching.

-

C=C and C=N Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are typical for aromatic ring vibrations.

-

C-N Stretch: Aromatic C-N stretching bands are typically observed in the 1335-1250 cm⁻¹ region.[2]

-

C-Br Stretch: A band in the lower frequency region of the spectrum will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

This compound can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

Caption: Retrosynthetic analysis of this compound.

Route A: N-Benzylation of 2-Amino-6-bromopyridine

This approach involves the direct alkylation of the primary amino group of 2-amino-6-bromopyridine with a benzyl halide.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq.) at 0 °C under an inert atmosphere.

-

Addition of Benzyl Halide: Benzyl bromide or benzyl chloride (1.0-1.2 eq.) is added dropwise to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between 2,6-dibromopyridine and benzylamine. A key advantage of this method is the potential for regioselectivity, favoring mono-amination under controlled conditions.

Experimental Protocol (Representative):

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a flask is charged with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).

-

Reaction Setup: The flask is evacuated and backfilled with an inert gas. Anhydrous toluene or dioxane is added, followed by 2,6-dibromopyridine (1.0 eq.) and benzylamine (1.0-1.2 eq.).

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for several hours to overnight, with progress monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent.

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Caption: General workflow for the synthesis of this compound.

Reactivity and Further Transformations

The bromine atom at the 6-position of the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The secondary amine can undergo further functionalization, and the benzyl group can serve as a protecting group that can be removed under specific conditions if the primary amine is desired for subsequent reactions.

Applications in Drug Discovery and Materials Science

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The N-benzyl moiety is also a common feature in many pharmaceuticals. The combination of these structural motifs in this compound makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, it can be a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies.

In materials science, the bipyridine unit, which can be accessed from this compound, is a well-known ligand in coordination chemistry, forming stable complexes with various metals. These complexes can have interesting photophysical, catalytic, or magnetic properties.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for the closely related 2-amino-6-bromopyridine should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant untapped potential. Its versatile structure allows for a wide range of chemical transformations, making it a valuable tool for researchers in both academia and industry. While a complete experimental dataset for this compound is not yet fully documented in publicly accessible literature, this guide provides a solid foundation of its known properties, predictable characteristics, and viable synthetic routes. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration and utilization of such versatile building blocks will undoubtedly play a crucial role in advancing these fields.

References

- Thermo Fisher Scientific.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

- Dissertation. Synthesis of 2-amino-6-bromopyridine.

-

Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

PubChem. 2-Amino-6-bromopyridine. [Link]

- ResearchGate. Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

-

ChemRxiv. A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

National Institutes of Health. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Ludwig-Maximilians-Universität München. Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-Benzyl-6-bromopyridin-2-amine in Common Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of N-Benzyl-6-bromopyridin-2-amine, a key heterocyclic building block. In the absence of extensive published data, this document establishes a predictive framework based on molecular structure and first principles, complemented by detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies to navigate the challenges of solubility assessment in an industrial and research setting.

Introduction: The Critical Role of Solubility

This compound is a substituted aminopyridine derivative whose structural motifs are common in medicinal chemistry. Understanding its behavior in various solvents is paramount for its synthesis, purification, and formulation into drug products. Solubility dictates the choice of reaction media, crystallization solvents, and the analytical techniques required for characterization. Poor solubility can lead to significant challenges in achieving desired reaction kinetics, product purity, and ultimately, the bioavailability of a final drug substance.[1]

This guide is structured to provide a robust framework for understanding and experimentally determining the solubility of this compound. We will first dissect its molecular structure to predict its behavior in different solvent classes. Subsequently, we will provide detailed, step-by-step protocols for quantitative solubility measurement, emphasizing methods that ensure data integrity and reproducibility.

Theoretical Assessment: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] By analyzing the functional groups and overall polarity of this compound, we can forecast its affinity for various common organic solvents.

Molecular Structure and Functional Group Analysis

The structure of this compound incorporates several distinct chemical features that collectively govern its solubility profile.

Caption: Key functional domains of this compound.

-

Secondary Amine (-NH-) : This group is polar and capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair). This feature is critical for interactions with protic and polar aprotic solvents.[3]

-

Bromopyridine Ring : The pyridine ring itself is aromatic and moderately polar due to the electronegative nitrogen atom. The bromine substituent further increases the molecule's molecular weight and polarizability, potentially enabling halogen bonding interactions.

-

Benzyl Group : This bulky, nonpolar aromatic group dominates a significant portion of the molecular surface. It primarily engages in nonpolar van der Waals forces and potential π-π stacking interactions with aromatic solvents.[2]

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict the compound's solubility behavior.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) : These solvents can engage in strong hydrogen bonding with the secondary amine. The polarity of the bromopyridine ring should also contribute favorably. Prediction: High solubility. The alkyl chain length of the alcohol may have a minor inverse effect on solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) : These solvents can act as hydrogen bond acceptors for the N-H group and will have strong dipole-dipole interactions with the polar regions of the molecule. Solvents like DMSO and DMF, with their high polarity, are expected to be excellent solvents. Prediction: High to very high solubility.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane) : The dominant interactions here are weak van der Waals forces. While the nonpolar benzyl group is compatible, the polar amine and bromopyridine moieties will be energetically disfavored. Prediction: Low solubility.

-

Aromatic Nonpolar Solvents (e.g., Toluene, Benzene) : These solvents are more accommodating than aliphatic hydrocarbons due to their ability to engage in π-π stacking with both the benzyl and pyridine rings. Prediction: Moderate solubility , likely higher than in hexane but lower than in polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds. N-benzylaniline, a similar compound, is known to be soluble in chloroform.[4] Prediction: Moderate to high solubility.

This predictive analysis provides a logical starting point for solvent selection in experimental studies.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The "gold standard" for determining the solubility of a crystalline compound is the Equilibrium Shake-Flask Method .[5][6] This method ensures that the solution has reached a true thermodynamic equilibrium with the solid phase, providing the most accurate and reliable solubility value.

Core Protocol: Equilibrium Shake-Flask Solubility Measurement

This protocol is designed as a self-validating system to ensure the trustworthiness of the results. The key is to confirm that equilibrium has been reached and that the analytical quantification is accurate.

A. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

4 mL screw-cap glass vials with PTFE-lined septa

-

Analytical balance (± 0.01 mg)

-

Thermostatically controlled orbital shaker or vial rotator

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

B. Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 4. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Benzyl-6-bromopyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-Benzyl-6-bromopyridin-2-amine, a heterocyclic compound of interest in pharmaceutical and materials science. While direct, extensive literature on this specific molecule is not abundant, this document synthesizes data from analogous structures—including N-aryl-2-aminopyridines, N-benzyl amines, and brominated aromatic compounds—with established principles of thermal analysis to construct a scientifically rigorous profile. We will explore the key analytical techniques for assessing thermal stability, delve into the anticipated decomposition pathways, and present a logical framework for the experimental investigation of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of such molecules for process safety, formulation, and stability studies.

Introduction: The Significance of this compound

This compound belongs to the class of 2-aminopyridine derivatives, which are pivotal precursors in the synthesis of a multitude of heterocyclic compounds.[1] These scaffolds are prevalent in many medicinal preparations, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The N-benzyl group is a common protecting group in organic synthesis, and its cleavage is a critical step in the formation of final products.[2][3] Furthermore, the presence of a bromine atom on the pyridine ring introduces the potential for further functionalization through cross-coupling reactions, making it a versatile intermediate.[4][5]

Given its potential role in multi-step syntheses and as a component in active pharmaceutical ingredients (APIs), a thorough understanding of the thermal stability of this compound is paramount. Thermal decomposition can lead to loss of product, generation of impurities, and potentially hazardous conditions in a manufacturing setting. This guide will outline the methodologies to characterize its thermal behavior and predict its decomposition products.

Core Principles of Thermal Analysis

To rigorously assess the thermal stability of this compound, a combination of thermoanalytical techniques is essential. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the onset of decomposition, the temperature ranges of discrete decomposition steps, and the mass of non-volatile residue.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

For a comprehensive analysis, these techniques can be coupled with methods to identify the evolved gases during decomposition, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[6]

Experimental Protocols for Thermal Characterization

The following protocols are designed to provide a robust and self-validating system for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the decomposition temperature and profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

-

An inert atmosphere is chosen to isolate the inherent thermal instability of the molecule from its reactivity with oxygen.

-

A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution of thermal events and experimental time.

Differential Scanning Calorimetry (DSC) Workflow

Objective: To identify the melting point and any exothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature below the expected decomposition point (determined by TGA) at a rate of 10 °C/min to observe the melting endotherm.

-

In a separate experiment, heat the sample to a higher temperature (e.g., 400 °C) to observe any exothermic decomposition events.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endotherm and the onset temperature and enthalpy of any exotherms.

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements.

-

A preliminary TGA scan is essential to set a safe upper temperature limit for the DSC experiment to avoid instrument contamination from extensive decomposition.

Anticipated Thermal Behavior and Decomposition Pathway

Based on the chemical structure of this compound, a multi-stage decomposition process can be anticipated.

| Parameter | Anticipated Value/Observation | Rationale |

| Melting Point (Tm) | 88-91 °C | Based on data for the related compound 2-Amino-6-bromopyridine.[5] |

| Tonset (TGA, N2) | > 200 °C | N-benzyl amines and aminopyridines generally exhibit good thermal stability.[7][8] |

| Decomposition Events (DSC) | Endotherm (melting) followed by potential exotherm(s) | Decomposition of nitrogen-containing heterocyclic compounds can be exothermic. |

The decomposition is likely to initiate at the weakest bonds within the molecule. The C-N bond of the benzyl group is a probable site for initial cleavage.

Proposed Decomposition Mechanism:

-

Initial Cleavage: The primary decomposition step is hypothesized to be the homolytic cleavage of the C-N bond between the benzyl group and the aminopyridine ring. This would generate a benzyl radical and a 2-amino-6-bromopyridinyl radical. The oxidative cleavage of N-benzyl amines is a known transformation.[2][9]

-

Secondary Reactions: The highly reactive radical species generated in the initial step will undergo a series of secondary reactions, including:

-

Hydrogen abstraction and recombination to form stable molecules like toluene and 2-amino-6-bromopyridine.

-

Further fragmentation of the aminopyridine ring at higher temperatures.

-

The bromine atom may be released as HBr or other brominated species. The thermal degradation of brominated organic compounds often leads to the emission of such products.[6]

-

-

Final Products: The final decomposition products at high temperatures are likely to be a complex mixture of smaller volatile molecules and a carbonaceous char.

Conclusion and Future Work

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on established analytical techniques and the chemistry of analogous structures. The proposed experimental workflows offer a robust framework for obtaining reliable data on its melting point, decomposition onset, and thermal profile. The hypothesized decomposition pathway, initiated by the cleavage of the benzylic C-N bond, serves as a scientifically grounded starting point for more detailed mechanistic studies.

Future research should focus on the experimental validation of these predictions. Specifically, the use of TGA-MS or TGA-FTIR is highly recommended to identify the evolved gaseous products during decomposition, which would provide direct evidence for the proposed mechanism. Isothermal TGA studies at various temperatures below the decomposition onset can also provide valuable information on the long-term thermal stability of the compound. This comprehensive data is crucial for ensuring the safe handling, processing, and storage of this compound in research and industrial settings.

References

-

Anna, A., et al. (2013). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 31, 409-414. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6593. [Link]

-

Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. [Link]

-

Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

-

Wang, J., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

Zhang, W., et al. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 16(35), 6259-6275. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzylamines [organic-chemistry.org]

- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 5. 2-アミノ-6-ブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 7. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]

- 8. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies [mdpi.com]

- 9. mdpi.com [mdpi.com]

Commercial availability and suppliers of N-Benzyl-6-bromopyridin-2-amine

An In-Depth Technical Guide to the Procurement of N-Benzyl-6-bromopyridin-2-amine for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial availability and strategic procurement of the specialized chemical intermediate, this compound. Moving beyond a simple supplier list, this document outlines a practical, field-tested methodology for sourcing high-quality, niche molecules, emphasizing due diligence, quality control, and the strategic use of custom synthesis services.

Initial Assessment: Is this compound a Stock Compound?

An initial survey of major chemical supplier catalogs reveals that this compound is not a readily available, off-the-shelf compound. This is not an uncommon scenario in research and development, particularly when dealing with complex heterocyclic amines that serve as bespoke building blocks in multi-step syntheses.

Unlike its more common isomer, N-benzyl-5-bromopyridin-2-amine, the 6-bromo isomer is typically synthesized on a per-project basis. This scarcity necessitates a shift in procurement strategy from simple acquisition to a managed chemical synthesis project. The primary routes for obtaining this compound are therefore through specialized Contract Research Organizations (CROs) and custom synthesis laboratories.

The Strategic Sourcing Workflow for Custom Synthesis

When a required compound is not commercially cataloged, a systematic approach to engaging a custom synthesis provider is critical to ensure project timelines, budget, and quality standards are met. The following workflow is recommended.

Caption: Workflow for procuring a non-cataloged chemical intermediate.

Leading Suppliers for Custom Synthesis

While this compound is not a stock item, numerous companies specialize in the custom synthesis of such novel compounds. The selection of a partner should be based on their documented expertise in heterocyclic chemistry, their scale-up capabilities, and their quality control infrastructure.

Table 1: Representative Custom Synthesis Providers

| Supplier | Specialization | Key Strengths | Noted For |

| WuXi AppTec | Integrated drug discovery and development services | Large-scale synthesis, extensive regulatory experience, comprehensive analytical services. | End-to-end project management from discovery to manufacturing. |

| Syngene | Contract research and manufacturing | Strong focus on process development and scale-up, cost-effective solutions. | Expertise in complex multi-step synthesis for global pharmaceutical clients. |

| Fee-for-Service CROs | Niche and specialized chemistry | Flexibility, direct access to chemists, rapid quoting for novel structures. | Ideal for academic labs and early-stage R&D requiring smaller quantities (mg to g). |

| Academic Core Facilities | University-based synthesis labs | Access to specialized instrumentation and academic expertise. | Often suitable for proof-of-concept synthesis or non-commercial research. |

Disclaimer: This list is representative and not exhaustive. Researchers should conduct their own due diligence to select a supplier that best fits their specific project needs and institutional procurement policies.

Causality in Experimental Design: Why Specify the 6-Bromo Isomer?

The choice of the 6-bromo isomer over the more accessible 5-bromo analog is a critical decision driven by the intended synthetic pathway. In medicinal chemistry and materials science, the position of the halogen on the pyridine ring dictates its reactivity and the subsequent regiochemistry of cross-coupling reactions.

-

Suzuki and Stille Couplings: The 6-position (or α-position) of the pyridine ring is electronically distinct from the 5-position (β-position). This has a profound impact on the oxidative addition step in palladium-catalyzed cross-coupling reactions. The specific electronic and steric environment of the 6-bromo isomer may be required to achieve the desired coupling efficiency or to direct the formation of a specific atropisomer.

-

Directed Ortho Metalation (DoM): The nitrogen atom of the pyridine ring can direct lithiation to the adjacent 6-position. The presence of the benzylamine group further influences this directing effect. If the synthetic plan involves a DoM strategy, the starting position of the bromine atom is paramount for achieving the target molecular architecture.

The decision to pursue the custom synthesis of the 6-bromo isomer is therefore justified by the non-negotiable requirements of the planned reaction sequence to build a specific, more complex molecule.

Quality Control: A Self-Validating System for Procurement

For a custom-synthesized compound, the Certificate of Analysis (CoA) is the cornerstone of trustworthiness. It is the primary evidence that the supplier has delivered the correct molecule at the specified purity.

Mandatory Analytical Data for Release

A comprehensive CoA for this compound should include the following data, which the end-user must scrutinize before use:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and benzyl rings, as well as the methylene (-CH₂-) and amine (-NH-) protons. The splitting patterns and integration values must be consistent with the 6-bromo substitution pattern.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity. The mass spectrum should display a prominent peak corresponding to the molecular ion ([M+H]⁺) of C₁₂H₁₁BrN₂. The chromatogram (typically at 214 nm or 254 nm) provides the purity value (e.g., >98% by area).

-

Appearance: A description of the physical state (e.g., white to off-white solid).

This data package forms a self-validating system. The NMR confirms the identity, and the LC-MS confirms the purity and molecular weight, leaving no ambiguity about the material being used in subsequent experiments.

Caption: Quality control validation workflow for a custom-synthesized compound.

Conclusion

The procurement of this compound is a representative case study for sourcing specialized chemical reagents. Success hinges not on finding a catalog entry, but on implementing a robust process for specifying requirements, vetting and selecting a competent custom synthesis partner, and rigorously verifying the quality of the final product. By following the workflows outlined in this guide, researchers can confidently and efficiently obtain the critical building blocks needed to advance their scientific objectives.

References

As this is a specialized, non-cataloged compound, direct product links are not applicable. The references below point to leading custom synthesis providers who are equipped to handle such requests.

-

Syngene International Ltd. Chemical Development. [Link]

An In-depth Technical Guide to 6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE (CAS 427900-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic considerations for 6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE, identified by CAS number 427900-17-2. This compound is a key intermediate in the fields of medicinal chemistry and organic synthesis, valued for its unique molecular architecture that incorporates a brominated pyridine ring coupled with a benzylamine moiety. This guide is intended to serve as a critical resource for researchers, offering insights into its handling, synthesis, and potential applications in the development of novel chemical entities. While publicly available data on its specific physical and toxicological properties are limited, this document consolidates existing information and provides expert analysis based on the reactivity of its constituent functional groups.

Chemical Identity and Properties

6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE is a substituted pyridinamine derivative. The presence of a bromine atom on the pyridine ring and a benzyl group on the amino nitrogen makes it a versatile building block for further chemical elaboration.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 427900-17-2 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1] |

| Molecular Weight | 263.137 g/mol | [1] |

| IUPAC Name | 6-bromo-N-(phenylmethyl)pyridin-2-amine | N/A |

| Synonyms | 2-Benzylamino-6-bromopyridine, N-benzyl-6-bromopyridin-2-amine | [1] |

| Appearance | Slightly yellow to light brown powder (predicted) | [2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

Comprehensive toxicological data for 6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE is not currently available. However, based on the known hazards of structurally related brominated pyridines and aromatic amines, a precautionary approach to handling is essential. The following safety information is extrapolated from data on similar chemical structures.

GHS Hazard Classification (Inferred)

While a specific GHS classification for this compound is not established, related compounds exhibit a range of hazards. For example, other brominated pyridines are classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Synthesis and Mechanism

6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE is not a naturally occurring compound and must be synthesized. While a specific, detailed protocol for this exact molecule is not widely published in peer-reviewed journals, its synthesis can be logically approached through the N-alkylation of 2-amino-6-bromopyridine with a benzylating agent. 2-amino-6-bromopyridine itself is a readily available starting material.

Conceptual Synthetic Pathway

The most direct synthetic route involves the reaction of 2-amino-6-bromopyridine with a benzyl halide (e.g., benzyl bromide) or benzyl alcohol under appropriate conditions.

Caption: Conceptual synthetic workflow for 6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE.

Proposed Experimental Protocol (Adapted from general N-alkylation procedures)

This protocol is a hypothetical procedure based on established chemical principles for N-alkylation of aminopyridines and should be optimized for safety and yield.

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromopyridine (1.0 eq.).

-

Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The primary utility of 6-BROMO-N-(PHENYLMETHYL)-2-PYRIDINAMINE lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

-

Scaffold for Medicinal Chemistry: The molecule provides a scaffold that can be elaborated at several positions. The bromine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups and build molecular complexity.

-

Fragment-Based Drug Discovery: The pyridinamine core is a common motif in bioactive molecules. This compound can serve as a fragment for screening against biological targets.